N-(4-bromo-3-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a bromomethylphenyl group, and a fluorophenylmethanesulfonyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the bromomethylphenyl and fluorophenylmethanesulfonyl groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step may involve the reaction of the piperidine derivative with a suitable carboxylic acid derivative under amide formation conditions.
Attachment of the Bromomethylphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Attachment of the Fluorophenylmethanesulfonyl Group: This step may involve sulfonylation reactions using fluorophenylmethanesulfonyl chloride and appropriate base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The bromine atom in the bromomethylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-BROMO-3-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects depends on its interaction with specific molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- 2-FLUOROBENZENESULFONYL CHLORIDE
Uniqueness
N-(4-BROMO-3-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C20H22BrFN2O3S |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22BrFN2O3S/c1-14-12-17(6-7-18(14)21)23-20(25)15-8-10-24(11-9-15)28(26,27)13-16-4-2-3-5-19(16)22/h2-7,12,15H,8-11,13H2,1H3,(H,23,25) |
InChI Key |
JHDQOELACJLDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)Br |
Origin of Product |
United States |
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